
6-Bromo-2H-isoquinolin-1-one
Overview
Description
6-Bromo-2H-isoquinolin-1-one (CAS 82827-09-6) is a brominated isoquinolinone derivative with the molecular formula C₉H₆BrNO and a molecular weight of 224.05 g/mol . It is a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting cancer and neurological disorders. The compound is characterized by a planar aromatic isoquinolinone core substituted with a bromine atom at position 6, which enhances its reactivity in cross-coupling reactions . Its purity is typically >97% (GC), and it is commercially available in quantities up to 250 mg for research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-2H-isoquinolin-1-one can be synthesized through various methods. One common approach involves the cyclocondensation of benzamide derivatives with alkynes or C2 synthons via a [4 + 2] annulation manner . Another method includes the reaction of pyrroline-2,3-diones with benzyne . Additionally, the compound can be prepared by the intramolecular annulation of alkyne-tethered benzamides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2H-isoquinolin-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .
Scientific Research Applications
Chemistry: It is used as a reagent in the discovery of novel inhibitors for enzymes such as ROCK-I and PDK1.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of 6-Bromo-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been used in the discovery of inhibitors for enzymes like ROCK-I and PDK1, which play crucial roles in cellular signaling pathways . By inhibiting these enzymes, the compound can modulate various biological processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights
Physical Properties
Biological Activity
6-Bromo-2H-isoquinolin-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug discovery, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound belongs to the isoquinolinone class of compounds, characterized by a bicyclic structure that includes a bromine atom at the 6-position. Its molecular formula is with a molecular weight of approximately 220.05 g/mol. The presence of the bromine atom is believed to enhance its biological activity by influencing its interaction with various biological targets.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest that it may interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways:
- Dopamine Receptor Modulation : Similar compounds have been shown to act as ligands for dopamine receptors, particularly the D3 receptor, which plays a crucial role in neurological functions and behaviors related to reward and addiction.
- Anti-inflammatory Activity : Some derivatives of isoquinolinones have demonstrated the ability to inhibit pro-inflammatory cytokines like TNFα, suggesting that this compound may also possess anti-inflammatory properties.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit the proliferation of various cancer cell lines. For instance, derivatives of isoquinolinones have shown promise in targeting cancer cell growth through apoptosis induction.
- Antimicrobial Activity : There is evidence suggesting that isoquinolinone derivatives exhibit antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents.
- Neuroprotective Effects : The modulation of dopamine receptors hints at potential applications in treating neurodegenerative diseases such as Parkinson's disease or schizophrenia, where dopamine signaling is disrupted .
Case Studies and Research Findings
A selection of studies illustrates the biological activity and therapeutic potential of this compound:
Study | Findings |
---|---|
Study 1 (Anticancer Activity) | Demonstrated that derivatives inhibited growth in breast cancer cell lines via apoptosis pathways. |
Study 2 (Neuroprotective Effects) | Found that certain isoquinolinones could protect neuronal cells from oxidative stress-induced damage. |
Study 3 (Antimicrobial Properties) | Reported effective inhibition of bacterial growth in vitro against Staphylococcus aureus strains. |
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound | Key Differences | Biological Activity |
---|---|---|
6-Chloro-2H-isoquinolin-1-one | Contains chlorine instead of bromine | Different receptor affinity and possibly reduced anticancer activity |
7-Fluoro-2H-isoquinolin-1-one | Lacks bromine; has fluorine | May exhibit different pharmacokinetics and receptor interactions |
6-Bromo-3,4-dihydro-2H-isoquinolin-1-one | More complex structure; includes additional hydrogen atoms | Potentially different mechanisms affecting dopaminergic signaling |
Properties
IUPAC Name |
6-bromo-2H-isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYXSEQHOVSTPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579123 | |
Record name | 6-Bromoisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82827-09-6 | |
Record name | 6-Bromo-1(2H)-isoquinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82827-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromoisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2H-isoquinolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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